N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and thiophenyl groups
Preparation Methods
The synthesis of N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature. Industrial production methods may involve larger-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of various derivatives and analogs.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include:
N-(4-methoxyphenyl)acetamide: This compound has a simpler structure and different reactivity.
4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via Schiff bases reduction and has different applications.
2-methoxy-5-((phenylamino)methyl)phenol: Another related compound with distinct properties and uses.
N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C23H24N2O3S |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[methyl-(2-thiophen-2-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-16-6-8-17(9-7-16)22(25(2)21(26)15-20-5-4-14-29-20)23(27)24-18-10-12-19(28-3)13-11-18/h4-14,22H,15H2,1-3H3,(H,24,27) |
InChI Key |
DPYFNXKDUWHPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.